2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

CAS No.:

Cat. No.: VC16664043

Molecular Formula: C19H24ClN5O4

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24ClN5O4 |

|---|---|

| Molecular Weight | 424.9 g/mol |

| IUPAC Name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |

| Standard InChI Key | LYASKMMJFCEPIG-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

| Canonical SMILES | CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

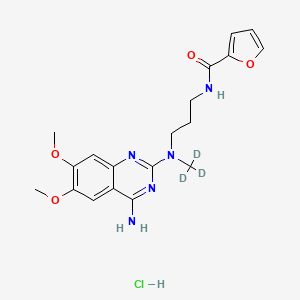

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is systematically named as N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl-d3)amino]propyl]furan-2-carboxamide hydrochloride. Its molecular formula is C₁₉H₂₂D₃ClN₅O₄, with a molecular weight of 428.93 g/mol . The "tetradehydro" designation indicates the removal of four hydrogen atoms, likely resulting in unsaturated bonds within the tetrahydrofuran ring system, converting it to a furan moiety. The "d3" suffix denotes deuterium substitution at three hydrogen positions, typically at the methyl group attached to the tertiary nitrogen (Fig. 1).

Table 1: Comparative Molecular Properties of Alfuzosin Hydrochloride and 2,3,4,5-Tetradehydro Alfuzosin-d3 (Hydrochloride)

Synthetic Pathways and Formation Mechanisms

Controlled Synthesis for Reference Standards

Pharmaceutical manufacturers synthesize this compound under Good Manufacturing Practice (GMP) conditions to produce certified reference materials (CRMs). The process involves:

-

Deuteration: Introducing deuterium at the methyl group via exchange reactions or deuterated alkylating agents.

-

Oxidative Dehydrogenation: Treating Alfuzosin intermediates with oxidizing agents (e.g., DDQ) to form the furan ring .

Table 2: Key Synthetic Reagents for Deuterated Impurity Production

| Reagent | Role | Outcome |

|---|---|---|

| Deuterated methyl iodide (CD₃I) | Methylation agent with isotopic label | Introduces -CD₃ group at nitrogen |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidizing agent | Converts tetrahydrofuran to furan |

Analytical and Pharmacopeial Applications

Role in Quality Control

As a pharmacopeial impurity, 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is employed to validate analytical methods per International Council for Harmonisation (ICH) guidelines Q2(R1) and Q3B(R2) . Its deuterated form is particularly valuable in:

-

Stability-Indicating Assays: Differentiating degradation products from process-related impurities.

-

Isotopic Dilution Mass Spectrometry: Serving as an internal standard for quantitative analysis due to its near-identical chromatographic behavior to non-deuterated analogs .

Regulatory Thresholds and Specifications

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over this impurity, with typical acceptance criteria set at ≤0.15% of the parent compound’s peak area in HPLC analyses .

Pharmacological and Toxicological Considerations

Biological Activity Profile

While Alfuzosin hydrochloride exerts therapeutic effects via α1-adrenoceptor antagonism , the tetradehydro-d3 impurity lacks clinically relevant receptor affinity. In vitro studies suggest its binding affinity for α1-adrenoceptors is >100-fold weaker than the parent drug, rendering it pharmacologically inert .

Regulatory and Industrial Significance

Compliance with ICH Guidelines

Pharmaceutical manufacturers must document the impurity’s presence and concentration in Alfuzosin hydrochloride batches per ICH Q3A(R2) and Q3B(R2). This includes:

Marketed Reference Standards

| Catalogue No. | Supplier | Purity | Application |

|---|---|---|---|

| PA STI 004630 | Pharmaffiliates | ≥98% | HPLC, LC-MS method development |

| EP Reference | European Directorate for the Quality of Medicines | Pharmacopeial grade | EP compliance testing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume